molecular formula C24H28ClNO4 B3971181 2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate

2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate

Cat. No.: B3971181
M. Wt: 429.9 g/mol
InChI Key: RYKXYQQFPQINOW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate is a complex organic compound characterized by its unique structural features. The compound contains a tricyclo[3.3.1.1~3,7~]decane scaffold, which is known for its three-dimensional cage-like configuration. This structure is frequently encountered in various biologically active natural compounds .

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate involves multiple steps, including key reactions such as the Diels–Alder reaction and the Conia-ene reaction. The process begins with the formation of bicyclo[2.2.2]octane, followed by the shaping of a five-membered ring to attain the tricyclo[3.3.1.1~3,7~]decane framework . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals and biologically active molecules. Additionally, it is used in the study of molecular interactions and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate can be compared with other compounds containing the tricyclo[3.3.1.1~3,7~]decane scaffold, such as isotwistane derivatives. These compounds share similar structural features but may differ in their specific functional groups and biological activities.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClNO4/c25-19-5-3-18(4-6-19)21(27)14-30-22(28)20-2-1-7-26(20)23(29)24-11-15-8-16(12-24)10-17(9-15)13-24/h3-6,15-17,20H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKXYQQFPQINOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)OCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate
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2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate
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2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate
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2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate
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2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate
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2-(4-Chlorophenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate

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